1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene

Description

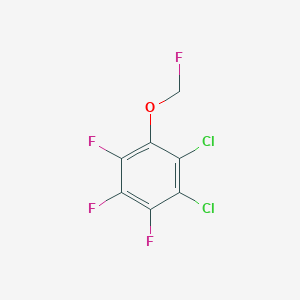

1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 2), a fluoromethoxy group (-OCH2F, position 3), and three fluorine atoms (positions 4, 5, and 6). This configuration confers unique electronic and steric properties, making it a compound of interest in materials science, agrochemicals, and pharmaceutical intermediates. The fluoromethoxy group introduces both electron-withdrawing (fluorine) and weak electron-donating (methoxy) effects, creating a polarized aromatic system.

Properties

Molecular Formula |

C7H2Cl2F4O |

|---|---|

Molecular Weight |

248.99 g/mol |

IUPAC Name |

1,2-dichloro-3,4,5-trifluoro-6-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H2Cl2F4O/c8-2-3(9)7(14-1-10)6(13)5(12)4(2)11/h1H2 |

InChI Key |

CNIYDHIKZYJFOB-UHFFFAOYSA-N |

Canonical SMILES |

C(OC1=C(C(=C(C(=C1Cl)Cl)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the fluoromethoxy group. One common synthetic route includes:

Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through halogenation reactions. This step often requires the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

Fluoromethoxylation: The introduction of the fluoromethoxy group (-OCH2F) is achieved using reagents like fluoromethyl ethers or fluoromethylating agents. This step may require catalysts and specific reaction conditions to ensure the selective substitution of the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives.

Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxygenated or hydrogenated products, respectively.

Scientific Research Applications

1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern makes it valuable for studying substitution and coupling reactions.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.

Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered biological activity.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene depends on its specific application. In general, the presence of multiple halogen atoms and the fluoromethoxy group can influence the compound’s reactivity and interaction with molecular targets. For example:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.

Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, signal transduction, or metabolic processes, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges : Introducing the fluoromethoxy group without side reactions (e.g., defluorination) remains a hurdle, necessitating optimized catalysts or protective strategies.

- Environmental Impact : Polyfluorinated chlorobenzenes exhibit persistence in ecosystems, but the fluoromethoxy group may enhance biodegradability compared to perhalogenated analogs.

Biological Activity

1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene (CAS No. 151276-09-4) is a fluorinated aromatic compound with significant potential in various biological applications. Its unique chemical structure, characterized by multiple halogen substituents, suggests a range of biological activities that warrant detailed investigation.

- Molecular Formula : C7H2Cl2F4O

- Molecular Weight : 231.00 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms, three fluorine atoms, and a methoxy group.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit notable biological activities including antimicrobial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study examining the antimicrobial effects of halogenated compounds found that this compound exhibited significant inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

Antifungal Activity

The compound also demonstrated antifungal properties against common pathogens such as Candida albicans. In vitro assays showed that it inhibited fungal growth effectively at low concentrations.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 75 |

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. Research focused on its effect on human cancer cell lines has shown promising results in inhibiting cell proliferation.

Case Study: Effect on Cancer Cell Lines

A recent study evaluated the cytotoxic effects of the compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed a significant reduction in cell viability at varying concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 12 |

The proposed mechanism of action for the biological activity of this compound involves:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

- Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism and proliferation.

- Membrane Disruption : Interaction with lipid membranes resulting in increased permeability and subsequent cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.